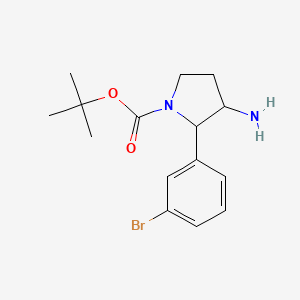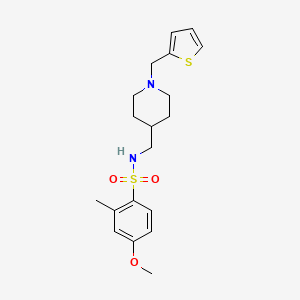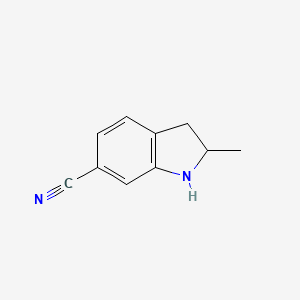![molecular formula C21H15N5O2S B2674253 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-07-5](/img/no-structure.png)
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea is a synthetic compound that has shown potential in scientific research applications. This compound is a quinazoline derivative, which has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Efficient synthetic routes for derivatives of quinazoline, which may include structures similar to the compound , have been developed, demonstrating their potential in creating novel chemical entities. For example, palladium-catalyzed Suzuki C–C coupling has been employed for the synthesis of novel urea and thiourea-based quinazoline derivatives, highlighting the versatility of these compounds in organic synthesis (Patel, Chikhalia, & Kumari, 2015). Furthermore, the identification of potent and selective inhibitors of PDGF receptor autophosphorylation emphasizes the importance of quinazoline derivatives in medicinal chemistry, particularly in the context of receptor selectivity and potential therapeutic applications (Furuta et al., 2006).
Pharmaceutical and Biological Research
Quinazoline derivatives have shown a broad spectrum of biological activities, including antimicrobial properties. A study on substituted quinazolines as antimicrobial agents revealed that certain derivatives exhibit significant activity against various microorganisms, indicating their potential as leads for the development of new antimicrobial drugs (Buha et al., 2012). Additionally, the exploration of quinazoline derivatives for CNS activities and their cyclization pathways suggests the compound's relevance in designing drugs with potential CNS activity (Heinicke, Hung, Prager, & Ward, 1984).
Material Science and Catalysis
The compound's derivatives have also found applications in materials science and as catalysts in chemical reactions. An environmentally friendly procedure for synthesizing quinazolinone derivatives using Tetrabutylammonium hexatungstate as a catalyst under solvent-free conditions showcases the compound's utility in green chemistry (Ghashang, Mansoor, & Aswin, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea involves the reaction of 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one with cyanophenyl isocyanate followed by treatment with urea.", "Starting Materials": [ "2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one", "cyanophenyl isocyanate", "urea" ], "Reaction": [ "Step 1: 2-amino-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is reacted with cyanophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The resulting intermediate is then treated with urea in the presence of a catalyst such as potassium carbonate to form the final product, 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea." ] } | |
Numéro CAS |
942002-07-5 |
Formule moléculaire |
C21H15N5O2S |
Poids moléculaire |
401.44 |
Nom IUPAC |
1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
Clé InChI |
SRSJGVMIICFJTE-NCELDCMTSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2674171.png)

![2-Chloro-N-[(2S,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2674175.png)



![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)

![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)


